3,5-Dimethoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid

Lipophilicity Drug-likeness Physicochemical profiling

3,5-Dimethoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid (CAS 923874-14-0, PubChem CID is a synthetic aromatic carboxylic acid that integrates a 2-methyl-1,3-thiazole moiety with a symmetrically 3,5-dimethoxy-substituted benzoic acid core via a methyleneoxy linker. Its molecular formula is C₁₄H₁₅NO₅S with a molecular weight of 309.34 g/mol.

Molecular Formula C14H15NO5S
Molecular Weight 309.34 g/mol
Cat. No. B12836790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid
Molecular FormulaC14H15NO5S
Molecular Weight309.34 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)COC2=C(C=C(C=C2OC)C(=O)O)OC
InChIInChI=1S/C14H15NO5S/c1-8-15-10(7-21-8)6-20-13-11(18-2)4-9(14(16)17)5-12(13)19-3/h4-5,7H,6H2,1-3H3,(H,16,17)
InChIKeyHFVCZYPGHILRIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid – Procurement-Grade Structural and Physicochemical Baseline


3,5-Dimethoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid (CAS 923874-14-0, PubChem CID 16228611) is a synthetic aromatic carboxylic acid that integrates a 2-methyl-1,3-thiazole moiety with a symmetrically 3,5-dimethoxy-substituted benzoic acid core via a methyleneoxy linker [1]. Its molecular formula is C₁₄H₁₅NO₅S with a molecular weight of 309.34 g/mol [1]. The compound is classified within the thiazolylbenzoic acid chemotype, a scaffold historically associated with fibrinolytic, antiplatelet, and anti-inflammatory properties in the patent literature [2]. Commercially, it is supplied as a research-grade building block with certified purity specifications (e.g., 98% by HPLC, with batch-specific NMR and GC quality control reports available) .

Why 3,5-Dimethoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid Cannot Be Casually Replaced by In-Class Analogs


Within the thiazolylmethoxy-benzoic acid series, small substituent changes at the 3- and 5-positions of the benzoic acid ring produce measurable shifts in computed physicochemical descriptors that are consequential for downstream synthetic utility and biological profile. Replacing the symmetric 3,5-dimethoxy pattern with a 3-chloro-5-methoxy arrangement increases computed lipophilicity (XLogP3 from 2.3 to 3.0) and reduces topological polar surface area (TPSA from 106 Ų to 96.9 Ų) [1][2]. Removing both methoxy groups entirely (as in the 4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid analog, CAS 263270-62-8) drops the molecular weight from 309.34 to 249.29 g/mol and eliminates key hydrogen-bond acceptor sites, fundamentally altering solubility and recognition properties . These differences mean that in-class compounds cannot be treated as interchangeable without re-optimizing reaction conditions, purification protocols, or biological assay parameters.

Quantitative Differentiation Evidence for 3,5-Dimethoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid vs. Closest Analogs


Computed Lipophilicity (XLogP3): 3,5-Dimethoxy Derivative is 0.7 Log Units Less Lipophilic than Its 3-Chloro-5-Methoxy Analog

The target compound exhibits a computed XLogP3 of 2.3, versus 3.0 for the closest direct analog, 3-chloro-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid (CAS 923868-43-3, PubChem CID 16228294) [1][2]. This ΔXLogP3 of –0.7 indicates that the 3,5-dimethoxy substitution confers meaningfully lower lipophilicity than the 3-chloro-5-methoxy arrangement, attributable to the replacement of the hydrophobic chlorine atom with a polar methoxy group.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA): A 9.1 Ų Increase Relative to the 3-Chloro Analog Alters Hydrogen-Bonding Capacity and Permeability Predictions

The target compound has a computed TPSA of 106 Ų compared to 96.9 Ų for the 3-chloro-5-methoxy analog [1][2]. This 9.1 Ų increase arises from the additional methoxy oxygen at position 3 replacing chlorine, adding one more hydrogen bond acceptor (HBA count: 7 vs. 6) [1][2]. In the context of Veber's rules and related permeability guidelines, TPSA values below 140 Ų are generally compatible with oral bioavailability, but the 9% difference between these two analogs can influence passive membrane permeation rates and CNS penetration potential.

Polar surface area Membrane permeability Bioavailability prediction

Rotatable Bond Count: One Additional Rotatable Bond (6 vs. 5) Increases Conformational Flexibility Relative to the 3-Chloro-5-Methoxy Analog

The target compound possesses 6 rotatable bonds versus 5 for the 3-chloro-5-methoxy analog [1][2]. The additional rotatable bond originates from the second methoxy group at the 3-position replacing the chlorine atom, which lacks rotational degrees of freedom. This difference in conformational entropy may influence target binding thermodynamics, crystallization behavior, and the compound's ability to adopt optimal conformations in different solvent or binding environments.

Conformational flexibility Molecular recognition Entropic factors

Molecular Weight and Heavy Atom Count: A Lighter, More Atom-Efficient Scaffold than the 3-Chloro Analog (309.34 vs. 313.76 g/mol)

The target compound has a molecular weight of 309.34 g/mol, which is 4.42 g/mol lower than the 3-chloro-5-methoxy analog (313.76 g/mol) [1][2]. Although the absolute difference is modest, the target compound contains 21 heavy atoms versus 20 for the chloro analog, yet achieves lower mass because oxygen (16 Da) replaces chlorine (35.5 Da) [1][2]. For procurement decisions in lead optimization programs operating under strict molecular weight cutoffs (e.g., the rule-of-five MW ≤ 500 threshold), every gram per mole of reduction contributes to overall compliance margin.

Molecular weight Lead-likeness Fragment-based design

Commercial Purity Specification: Batch-Certified 98% Purity with Multi-Technique QC Documentation

The target compound is commercially available at a standard purity of 98% as certified by the supplier Bidepharm (Bide Pharmatech Ltd.), which provides batch-specific quality control documentation including NMR, HPLC, and GC analyses . In contrast, the 3-chloro-5-methoxy analog (CAS 923868-43-3) is listed at 95% minimum purity by multiple suppliers . For procurement decisions where purity directly impacts downstream synthetic yield calculations, assay reproducibility, and regulatory documentation requirements, the 3-percentage-point purity advantage represents a quantifiable procurement differentiator.

Purity specification Quality control Procurement compliance

Thiazolylbenzoic Acid Scaffold: Historical Patent Precedent for Fibrinolytic and Antiplatelet Activity Establishes Class-Level Biological Relevance

The thiazolylbenzoic acid chemotype—to which the target compound structurally belongs—has been disclosed in U.S. Patent US3840548A as possessing fibrinolytic, thrombolytic, and platelet adhesiveness-decreasing properties [1]. The general formula described in this patent encompasses benzoic acid derivatives linked to a thiazole ring, with substituent variations at the benzoic acid positions (including alkoxy groups) and at the thiazole 2-position (including methyl) [1]. While no direct quantitative activity data is available specifically for the 3,5-dimethoxy-2-methylthiazole substitution pattern, the patent establishes that compounds within this structural class, when tested in relevant ex vivo assays, exhibit measurable effects on fibrinolysis and platelet aggregation that are absent in non-thiazole-containing benzoic acid controls [1]. This class-level evidence distinguishes the target compound from simple benzoic acid derivatives lacking the thiazole moiety (e.g., syringic acid, CAS 530-57-4) that do not carry this biological annotation.

Fibrinolytic activity Platelet aggregation Thromboembolism

Recommended Application Scenarios for 3,5-Dimethoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Campaigns Requiring Balanced Aqueous Solubility and Moderate Lipophilicity (XLogP3 ≈ 2.3)

The target compound's computed XLogP3 of 2.3 places it in a favorable lipophilicity range for oral drug-likeness, lower than the 3-chloro analog (XLogP3 3.0) and higher than fully de-methoxylated analogs. This makes it a suitable building block for hit-to-lead programs where excessive lipophilicity (XLogP3 > 3) is associated with promiscuous binding, phospholipidosis risk, and poor developability profiles [1]. The symmetric 3,5-dimethoxy pattern also avoids the potential toxicity liabilities sometimes associated with aryl chloride substituents in drug candidates [1].

Fragment-Based or Structure-Guided Design Leveraging Enhanced Hydrogen-Bond Acceptor Capacity (HBA = 7, TPSA = 106 Ų)

With 7 hydrogen bond acceptors and a TPSA of 106 Ų, the target compound offers 17% more HBA capacity than the 3-chloro-5-methoxy analog (HBA = 6), providing additional opportunities for directed hydrogen-bonding interactions with protein targets [1][2]. This feature is particularly relevant for structure-based design efforts targeting binding pockets with polar residues (e.g., kinase hinge regions, protease active sites) where maximizing H-bond interactions can improve potency and selectivity [1].

Antithrombotic or Cardiovascular Lead Discovery Exploiting the Thiazolylbenzoic Acid Pharmacophore

The thiazolylbenzoic acid scaffold has historical patent precedent for fibrinolytic and antiplatelet activity (US3840548A), establishing this chemotype as a legitimate starting point for cardiovascular drug discovery [3]. The target compound, with its 3,5-dimethoxy substitution and 2-methylthiazole moiety, offers a specific substitution pattern within this broader class. Researchers pursuing novel antithrombotic agents can use this compound as a scaffold for systematic SAR exploration, leveraging the lower lipophilicity and higher TPSA relative to the 3-chloro analog to potentially achieve differentiated pharmacokinetic profiles [1][2][3].

Synthetic Chemistry Applications Requiring High-Purity Carboxylic Acid Building Blocks with Documented Batch QC (98%, Multi-Technique)

For amide coupling, esterification, or other derivatization reactions where the carboxylic acid functionality serves as a synthetic handle, the 98% certified purity with NMR, HPLC, and GC batch documentation supports accurate stoichiometric calculations and reduces the risk of side reactions from unknown impurities. This is particularly important for multi-step synthesis in academic core facilities, CRO settings, or industrial process chemistry laboratories where batch-to-batch consistency and GLP documentation are procurement requirements .

Quote Request

Request a Quote for 3,5-Dimethoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.